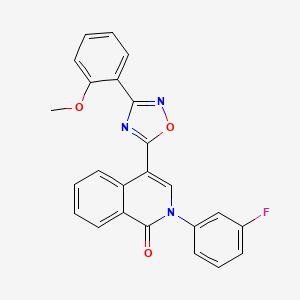

2-(3-fluorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Beschreibung

The compound 2-(3-fluorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one features an isoquinolin-1(2H)-one core substituted at position 2 with a 3-fluorophenyl group and at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further substituted at position 3 with a 2-methoxyphenyl group (Figure 1).

- 3-Fluorophenyl Substituent: Introduces electron-withdrawing effects and metabolic stability . 1,2,4-Oxadiazole Ring: A heterocycle known for enhancing bioavailability and acting as a bioisostere for ester or amide groups .

Molecular Formula: Estimated as C₂₄H₁₅FN₃O₃ (molecular weight ≈ 412.3 g/mol).

Eigenschaften

IUPAC Name |

2-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16FN3O3/c1-30-21-12-5-4-11-19(21)22-26-23(31-27-22)20-14-28(16-8-6-7-15(25)13-16)24(29)18-10-3-2-9-17(18)20/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPCYDBRMNORML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(3-fluorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one (CAS No. 945173-08-0) is a member of the isoquinoline derivatives, which have shown significant biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C19H18FN3O3

- Molecular Weight : 355.36 g/mol

- Structural Features : The compound consists of an isoquinoline core substituted with a fluorophenyl group and an oxadiazole moiety, which is known for enhancing biological activity.

Biological Activity Overview

The biological activity of 2-(3-fluorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one has been evaluated through various studies that highlight its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer activity against various human cancer cell lines. For instance, compounds structurally related to this compound have been tested against:

- MCF-7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

- A549 (lung cancer)

- DU-145 (prostate cancer)

In these studies, certain derivatives showed promising results compared to standard treatments such as 5-fluorouracil. Specifically, compounds similar to the target compound exhibited IC50 values indicating effective inhibition of cell proliferation in cancerous cells .

Antimicrobial Activity

The compound's oxadiazole group is associated with various antimicrobial activities. Studies have indicated that similar oxadiazole-containing compounds demonstrate effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Research Findings and Case Studies

A selection of studies focusing on the biological evaluation of related compounds provides insight into the potential of the target compound:

| Study | Compound Tested | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|---|

| 1,2,4-Oxadiazole Derivatives | MCF-7 | <10 | Anticancer | |

| Oxadiazole Derivatives | E. coli | <20 | Antimicrobial | |

| Isoquinoline Derivatives | DU-145 | <15 | Anticancer |

The proposed mechanisms for the anticancer activity include:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication.

- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Compounds have been reported to cause cell cycle arrest at various phases, leading to reduced cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The following compounds share structural similarities, including isoquinolinone/phthalazinone cores and 1,2,4-oxadiazole substituents, but differ in substituent groups and biological implications (Table 1).

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

Electron-Withdrawing Groups (Cl, F) :

Electron-Donating Groups (OCH₃) :

Halogen Positioning :

- 3-Fluorophenyl (target) vs. 4-Fluorophenyl (): Spatial orientation differences may alter receptor-binding pocket interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.